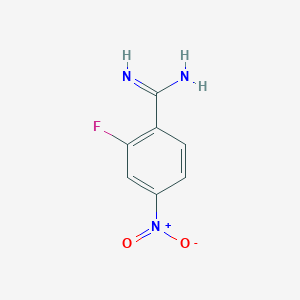

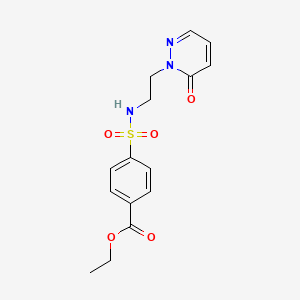

4-Chloro-3-nitrobenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

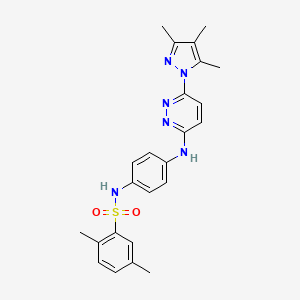

4-Chloro-3-nitrobenzenesulfonohydrazide (CAS Number: 6655-80-7) is a chemical compound with the molecular formula C6H6ClN3O4S . It has a molecular weight of 251.649 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClN3O4S/c7-5-2-1-4 (15 (13,14)9-8)3-6 (5)10 (11)12/h1-3,9H,8H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder with a melting point range of 131-136 degrees Celsius . The compound should be stored at room temperature .Scientific Research Applications

Synthesis of Carbonic Anhydrase Inhibitors

4-Chloro-3-nitrobenzenesulfonamide has been utilized in the synthesis of novel classes of carbonic anhydrase inhibitors. Specifically, it reacts with bis-electrophilic phenols bearing an NH-acidic functionality to produce [1,4]oxazepine-based primary sulfonamides. These compounds have shown strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. The study highlights the dual role of the primary sulfonamide functionality in enabling the ring construction and acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).

Crystal Structure Analysis

Research into the crystal structures of N′-(arylidene)4-nitrobenzenesulfonohydrazides has provided insights into the effect of substitutions on structural parameters and supramolecular features. The study of these compounds, including (E)-4-nitro-N′-(2-chlorobenzylidene)benzenesulfonohydrazide and its analogs, has been crucial for understanding molecular interactions and crystal packing, employing Hirshfeld surface analysis (Salian et al., 2018).

Synthesis of Allenes and Reductive Transposition

The compound o-Nitrobenzenesulfonylhydrazide, closely related to 4-Chloro-3-nitrobenzenesulfonohydrazide, has been demonstrated as a valuable reagent in synthetic organic chemistry. It is particularly effective in the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These transformations are facilitated by Mitsunobu displacement followed by in situ elimination, highlighting the compound's utility under mild reaction conditions and its compatibility with sensitive functional groups (Myers et al., 1997).

Laser Flash Photolysis Studies

4-Nitrobenzenesulfenate esters, derivatives of this compound, have been used as precursors for generating alkoxyl radicals under laser flash photolysis conditions. This application is crucial for studying alkoxyl radical kinetics, including beta-scission and 1,5-hydrogen abstraction reactions, providing valuable information for understanding radical behavior and reaction mechanisms (Horner et al., 2000).

Properties

IUPAC Name |

4-chloro-3-nitrobenzenesulfonohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O4S/c7-5-2-1-4(15(13,14)9-8)3-6(5)10(11)12/h1-3,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYPXNOFMKDLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NN)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

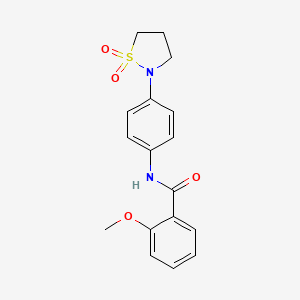

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)

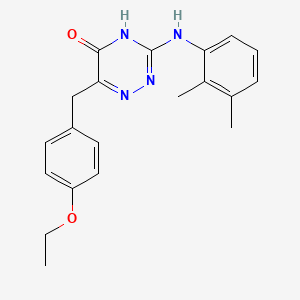

![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)

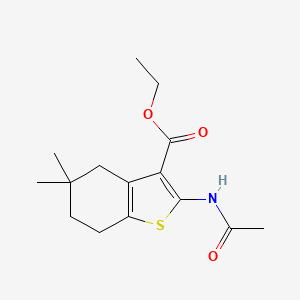

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)